![molecular formula C17H22N4O3 B2936775 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide CAS No. 1210367-96-6](/img/structure/B2936775.png)
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide” is a compound that has been studied for its potential therapeutic applications . It is structurally similar to other compounds that have shown affinity for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized and characterized by mass spectra, 1H NMR, 13C NMR, and a single X-Ray diffraction analysis . The specific synthesis process for “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide” is not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Neurological Research
This compound has shown potential as a selective D4 dopamine receptor ligand . It could be significant in the study of neurological disorders where dopamine pathways are implicated, such as schizophrenia and bipolar disorder .
Pharmacokinetics
Modifications to the compound’s structure could improve its pharmacokinetic profile, which is crucial for developing medications with better absorption, distribution, metabolism, and excretion properties .
Antibiotic Resistance
The compound’s multi-ring substituents can be altered to enhance bacterial cell penetrability. This could affect permeability-based antibiotic resistance, offering a new approach to combat bacterial infections .
Anti-Biofilm Activity
There is potential for the compound to gain anti-biofilm activity. This would be an adjuvant mechanism of action, possibly making it useful in treating infections where biofilms are a defense mechanism of pathogens .
Molecular Dynamics
The compound can be used in molecular dynamics studies to understand its interaction with various receptors at the atomic level, which is vital for drug design and discovery processes .
Electrostatic Potential Analysis
Analyzing the distribution of electrostatic potential around this compound can help predict its interaction with other molecules, which is important in the design of receptor-specific drugs .
Gene Therapy
The compound’s interaction with human genes like DRD2 and DRD4 suggests potential applications in gene therapy, where it could be used to modulate gene expression in various diseases .
Wirkmechanismus
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it . The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.
Biochemical Pathways
The interaction of the compound with α1-AR affects the adrenergic signaling pathway . This pathway plays a crucial role in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission . The compound’s interaction with α1-AR can therefore have significant effects on these processes.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The compound’s action on α1-AR can have various molecular and cellular effects. For example, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also influence neurotransmission by affecting the activity of catecholamines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other molecules that can interact with the compound or its target, the α1-AR . The compound’s pharmacokinetic properties can also be affected by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-15-4-2-14(3-5-15)21-12-10-20(11-13-21)9-8-18-17(22)16-6-7-19-24-16/h2-7H,8-13H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYMPDGLOPXYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.